molecular formula C15H24N2O5 B2537684 O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate CAS No. 2225141-75-1

O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate

Cat. No.: B2537684
CAS No.: 2225141-75-1
M. Wt: 312.366
InChI Key: NYRNMKMYKGCXJQ-UHFFFAOYSA-N
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Description

O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate is a useful research compound. Its molecular formula is C15H24N2O5 and its molecular weight is 312.366. The purity is usually 95%.
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Scientific Research Applications

Microbial Degradation and Environmental Fate

Research has focused on the microbial degradation and environmental fate of related oxygenates used as gasoline additives, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), highlighting their mobility in aquifers and resistance to biodegradation. Significant advances in the microbiology of the degradation of these compounds have been made, offering insights into the biological treatment possibilities for water contaminated with such oxygenates (Fayolle, Vandecasteele, & Monot, 2001).

Supramolecular Arrangements

Studies on cyclohexane-5-spirohydantoin derivatives, including compounds structurally similar to O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate, reveal their potential in forming supramolecular arrangements. These arrangements are determined by the substituents on the cyclohexane ring, influencing the crystal structure and highlighting the role of molecular structure in supramolecular chemistry (Graus et al., 2010).

Conformational Analysis

Research into spirolactams as conformationally restricted pseudopeptides describes the synthesis and conformational analysis of related compounds. This research provides insights into the use of these compounds as constrained surrogates in peptide synthesis, emphasizing their potential in mimicking natural peptide structures for therapeutic applications (Fernandez et al., 2002).

Synthesis Methodologies

Advancements in the synthesis of related spirocyclic and azaspiro compounds demonstrate the versatility of these chemical frameworks in organic synthesis. These methodologies offer routes to novel compounds that can access chemical spaces complementary to traditional structures, such as piperidine ring systems, which are prevalent in pharmacologically active molecules (Meyers et al., 2009).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-O-tert-butyl 5-O-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-5-21-12(19)10-7-16-11(18)6-15(10)8-17(9-15)13(20)22-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRNMKMYKGCXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(=O)CC12CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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